molecular formula C12H15N3OS B2809057 4-((3-methoxypropyl)amino)quinazoline-2(1H)-thione CAS No. 440322-23-6

4-((3-methoxypropyl)amino)quinazoline-2(1H)-thione

Cat. No.: B2809057
CAS No.: 440322-23-6
M. Wt: 249.33
InChI Key: IKYCQYMIDHAOJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-methoxypropyl)amino)quinazoline-2(1H)-thione is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of quinazoline derivatives likely proceeds through the formation of hydrogen bonds at the active centers of cellular entities . They have been found to inhibit enzymes such as α-amylase and α-glucosidase .

Preparation Methods

The synthesis of 4-((3-methoxypropyl)amino)quinazoline-2(1H)-thione typically involves multi-step reactions starting from readily available precursors. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using microwave irradiation or catalyst-free conditions .

Chemical Reactions Analysis

4-((3-methoxypropyl)amino)quinazoline-2(1H)-thione undergoes various chemical reactions, including:

Comparison with Similar Compounds

4-((3-methoxypropyl)amino)quinazoline-2(1H)-thione can be compared with other quinazoline derivatives, such as:

The unique 3-methoxypropylamino group in this compound may confer distinct properties, such as enhanced solubility or specific interactions with molecular targets .

Properties

IUPAC Name

4-(3-methoxypropylamino)-1H-quinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-16-8-4-7-13-11-9-5-2-3-6-10(9)14-12(17)15-11/h2-3,5-6H,4,7-8H2,1H3,(H2,13,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYCQYMIDHAOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC(=S)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.